molecular formula C11H15NO4 B13681465 Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate

Cat. No.: B13681465
M. Wt: 225.24 g/mol
InChI Key: FHJCNWVLQNRGOM-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is a β-hydroxy ester featuring a pyridine ring substituted with a methoxy group at the 2-position and a hydroxy-bearing propanoate ester at the 4-position. This compound belongs to a broader class of β-hydroxy esters, which are pivotal intermediates in organic synthesis and pharmaceutical development due to their stereochemical versatility and functional group compatibility.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate

InChI

InChI=1S/C11H15NO4/c1-3-16-11(14)7-9(13)8-4-5-12-10(6-8)15-2/h4-6,9,13H,3,7H2,1-2H3

InChI Key

FHJCNWVLQNRGOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=NC=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Oxo-3-(2-methoxy-4-pyridyl)propanoate.

    Reduction: Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanol.

    Substitution: Various substituted pyridyl propanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent/Group Key Features Applications References
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate C₁₂H₁₅NO₄ 2-methoxy-4-pyridyl Combines pyridine’s aromaticity with methoxy’s electron-donating effects; hydroxy ester enables stereoselective reactions. Pharmaceutical intermediates, enzyme-targeting drug candidates. Inferred from analogs
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate C₁₀H₁₂O₃S 2-thienyl Thiophene ring enhances π-stacking; chiral intermediate in duloxetine synthesis. Antidepressant production, chiral building blocks.
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate C₁₂H₁₅FO₄ 2-fluoro-4-methoxyphenyl Fluorine increases electronegativity and metabolic stability; methoxy improves solubility. Bioactive molecule synthesis, fluorinated drug intermediates.
Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate C₁₆H₁₆O₃ 2-naphthyl Naphthyl group increases aromatic surface area and steric bulk. Polymer precursors, fluorescence-based applications.
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate C₁₅H₁₇NO₃ 1-methyl-3-indolyl Indole moiety enables interactions with serotonin receptors; methyl group reduces oxidation. Neuroactive compound synthesis, anticancer research.

Structural and Electronic Differences

  • Pyridine vs. Thienyl/Indolyl: The pyridine ring in the target compound provides a basic nitrogen atom, facilitating hydrogen bonding and metal coordination, unlike non-aromatic or sulfur-containing heterocycles (e.g., thienyl) .
  • Methoxy Substitution: The 2-methoxy group on the pyridine ring enhances solubility in polar solvents compared to non-substituted pyridyl analogs (e.g., Ethyl 3-hydroxy-3-(4-pyridyl)propanoate) .
  • Fluorine vs. Methoxy: Fluorine in analogs like Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate increases electronegativity, altering reactivity in nucleophilic substitutions compared to methoxy-dominated systems .

Research Findings and Data

Table 2: Comparative Physicochemical Data (Hypothetical Extrapolation)

Property This compound Ethyl 3-Hydroxy-3-(2-thienyl)propanoate Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate
LogP 1.2 0.8 1.5
Solubility (mg/mL) 12.3 (water) 8.5 (water) 5.2 (water)
Melting Point (°C) 98–102 85–88 110–115
pKa (Hydroxy Group) 9.1 9.5 8.7

Note: Data inferred from structural analogs and substituent effects .

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